what is the mechanism of action of CDDO-3P-Im
what is the mechanism of action of CDDO-3P-Im
An In-Depth Technical Guide to the Mechanism of Action of CDDO-3P-Im
Introduction
CDDO-3P-Im is a synthetic oleanane triterpenoid, developed as an analog of CDDO-Imidazolide (CDDO-Im).[1][2] As a member of the antioxidant inflammation modulator (AIM) class of compounds, which also includes the extensively studied bardoxolone methyl (CDDO-Me, RTA 402), CDDO-3P-Im is designed for enhanced stability and potent biological activity.[2] These compounds are characterized by their ability to modulate key signaling pathways involved in cellular stress, inflammation, and apoptosis. This document provides a detailed overview of the molecular mechanism of action of CDDO-3P-Im, drawing on direct evidence where available and leveraging the comprehensive research conducted on its close structural and functional analogs.
Core Mechanism of Action: Dual Modulation of Nrf2 and NF-κB Pathways
The primary mechanism of action for CDDO-3P-Im and related triterpenoids is the dual regulation of two critical transcription factors: the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and the inhibition of Nuclear Factor-kappa B (NF-κB).[3][4] This dual action allows the compound to simultaneously upregulate the body's natural antioxidant and cytoprotective defenses while suppressing pro-inflammatory signaling.
Activation of the Keap1-Nrf2 Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. CDDO-3P-Im, like its analogs, possesses electrophilic centers that can react with nucleophilic cysteine residues on specific proteins. The key interaction is a covalent but reversible Michael addition with critical cysteine residues (specifically Cys151) on Keap1.
This modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction, liberating Nrf2 from its repressor. The stabilized Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins. This complex binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.
Key downstream targets of Nrf2 activation include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of reactive oxygen species (ROS).
-
Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
This upregulation of antioxidant and detoxification enzymes fortifies cells against oxidative and electrophilic stress, a common feature in many pathological conditions.
Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
CDDO-3P-Im and its analogs can directly inhibit the NF-κB pathway by targeting the IKK complex. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the inflammatory cascade. This action is independent of Nrf2 activation and provides a complementary anti-inflammatory mechanism.
Quantitative Data and Biological Effects
While extensive quantitative data for CDDO-3P-Im is still emerging, initial studies have demonstrated its potent activity. This is supplemented by data from its well-characterized analogs.
| Compound | Assay | Cell Line | Endpoint | Result | Reference |
| CDDO-3P-Im | Nitric Oxide (NO) Production | RAW264.7 Macrophages | IC₅₀ | 4.3 nM | |
| CDDO-3P-Im | Cellular Differentiation | U937 Cells | Effective Concentration | 30 nM | |
| CDDO-3P-Im | COX-2 Expression | - | Downregulation | ~85% at 50 nM | |
| CDDO-Im | Nrf2 Nuclear Accumulation | Human PBMCs | Effective Concentration | 20-50 nM | |
| CDDO-Me | Nrf2 Activation | RAW 264.7 Macrophages | Effective Concentration | 25 nM | |
| CDDO-Me | NF-κB Inhibition (p-IκBα) | Rodent Retina | Effective Dose | - |
Beyond its core mechanism, CDDO-3P-Im is also reported to be an orally active inhibitor of necroptosis, a form of programmed necrosis, suggesting its potential in ischemia-reperfusion injury research. In animal models, it has been shown to reduce the size and severity of lung tumors.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of CDDO-3P-Im, based on standard protocols used for its analogs.
Nrf2 Target Gene Expression via Real-Time Quantitative PCR (qPCR)
This protocol is designed to quantify the induction of Nrf2-dependent genes (e.g., HMOX1, NQO1, GCLC) in response to CDDO-3P-Im treatment.
-
Cell Culture and Treatment: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., RAW264.7 macrophages) at a density of 1x10⁶ cells/mL. Treat cells with vehicle (e.g., 0.1% DMSO) or varying concentrations of CDDO-3P-Im (e.g., 10 nM, 20 nM, 50 nM) for a specified time course (e.g., 6, 12, 24 hours).
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Quantify RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR: Perform real-time PCR using a thermal cycler. Prepare reaction mixtures containing cDNA template, forward and reverse primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method. Normalize the CT value of the target gene to the housekeeping gene (ΔCT) and then to the vehicle-treated control (ΔΔCT). The fold change is calculated as 2-ΔΔCT.
NF-κB Pathway Inhibition via Western Blot
This protocol assesses the ability of CDDO-3P-Im to prevent the phosphorylation of IκBα, a key step in NF-κB activation.
-
Cell Culture and Treatment: Plate cells (e.g., K562, THP-1) and allow them to adhere or stabilize. Pre-treat cells with CDDO-3P-Im (e.g., 50 nM) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα (p-IκBα), total IκBα, and a loading control (e.g., β-actin). Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. A decrease in the p-IκBα/total IκBα ratio in CDDO-3P-Im treated samples indicates inhibition.
Conclusion
CDDO-3P-Im is a potent, third-generation synthetic triterpenoid that functions as a powerful antioxidant inflammation modulator. Its core mechanism of action is the dual modulation of the Nrf2 and NF-κB signaling pathways. By covalently modifying Keap1, it unleashes the master antioxidant regulator Nrf2 to upregulate a battery of cytoprotective genes. Concurrently, it inhibits the IKK complex to suppress NF-κB-mediated inflammation. This multi-pronged approach, combined with its enhanced stability and other reported activities like necroptosis inhibition, makes CDDO-3P-Im a compelling candidate for further investigation in diseases underpinned by oxidative stress and chronic inflammation.
